molecular formula C14H14N2O8 B1248143 6-(2-Amino-2-carboxyethyl)-7,8-dioxo-1,2,3,4,7,8-hexahydroquinoline-2,4-dicarboxylic acid

6-(2-Amino-2-carboxyethyl)-7,8-dioxo-1,2,3,4,7,8-hexahydroquinoline-2,4-dicarboxylic acid

Cat. No. B1248143
M. Wt: 338.27 g/mol
InChI Key: UMYDVEVERVKIFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-amino-2-carboxyethyl)-7,8-dioxo-1,2,3,4,7,8-hexahydroquinoline-2,4-dicarboxylic acid is a tricarboxylic acid, an organic heterobicyclic compound and a member of orthoquinones. It is a conjugate acid of a 6-(2-azaniumyl-2-carboxylatoethyl)-7,8-dioxo-1,2,3,4,7,8-hexahydroquinoline-2,4-dicarboxylate.

Scientific Research Applications

Crystal Structure and Deprotonation

  • Preferential Deprotonation and Conformational Stability : The crystal structures of salts derived from dicarboxylic acids including derivatives of 6-(2-Amino-2-carboxyethyl)-7,8-dioxo-1,2,3,4,7,8-hexahydroquinoline-2,4-dicarboxylic acid were studied to understand the packing effect in crystal structures. It highlighted the importance of weak interactions in stabilizing certain conformers and deprotonated species in the solid state (Barooah et al., 2008).

Analytical Chemistry

  • Profiling and Quantitation of Amine Group Containing Metabolites : This research utilized derivatives of the compound for derivatization of primary and secondary amines, including amino acids and neurotransmitters, facilitating their fractionation and quantification using liquid chromatography-electrospray ionization-mass spectrometry (Boughton et al., 2011).

Fluorescence Studies and Nucleotide Labeling

  • Synthesis and Fluorescence Studies : Novel fluorophores related to the compound were synthesized and studied for their fluorescence properties in various solvents. Some of these fluorophores were used to label oligodeoxyribonucleotides, showing good fluorescence signals and higher hybridization affinity (Singh & Singh, 2007).

Synthesis and Drug Development

  • Synthesis of Fluorescently Labelled Phosphoramidites : The compound's derivatives were used for the synthesis of fluorescently labelled phosphoramidites, which are important in the development of novel oligonucleotides for therapeutic applications (Singh & Singh, 2006).
  • Development of Antitumor Leads : A novel isoquinoline compound, incorporating isoquinoline-3-carboxylic acids (a derivative of the compound ), showed promising results in anti-tumor activity, indicating potential as a lead for future cancer treatment studies (Gao et al., 2015).

properties

Product Name

6-(2-Amino-2-carboxyethyl)-7,8-dioxo-1,2,3,4,7,8-hexahydroquinoline-2,4-dicarboxylic acid

Molecular Formula

C14H14N2O8

Molecular Weight

338.27 g/mol

IUPAC Name

6-(2-amino-2-carboxyethyl)-7,8-dioxo-1,2,3,4-tetrahydroquinoline-2,4-dicarboxylic acid

InChI

InChI=1S/C14H14N2O8/c15-7(13(21)22)2-4-1-5-6(12(19)20)3-8(14(23)24)16-9(5)11(18)10(4)17/h1,6-8,16H,2-3,15H2,(H,19,20)(H,21,22)(H,23,24)

InChI Key

UMYDVEVERVKIFT-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=O)C(=O)C(=C2)CC(C(=O)O)N)NC1C(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-Amino-2-carboxyethyl)-7,8-dioxo-1,2,3,4,7,8-hexahydroquinoline-2,4-dicarboxylic acid
Reactant of Route 2
6-(2-Amino-2-carboxyethyl)-7,8-dioxo-1,2,3,4,7,8-hexahydroquinoline-2,4-dicarboxylic acid
Reactant of Route 3
6-(2-Amino-2-carboxyethyl)-7,8-dioxo-1,2,3,4,7,8-hexahydroquinoline-2,4-dicarboxylic acid
Reactant of Route 4
6-(2-Amino-2-carboxyethyl)-7,8-dioxo-1,2,3,4,7,8-hexahydroquinoline-2,4-dicarboxylic acid
Reactant of Route 5
6-(2-Amino-2-carboxyethyl)-7,8-dioxo-1,2,3,4,7,8-hexahydroquinoline-2,4-dicarboxylic acid
Reactant of Route 6
6-(2-Amino-2-carboxyethyl)-7,8-dioxo-1,2,3,4,7,8-hexahydroquinoline-2,4-dicarboxylic acid

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